molecular formula C12H11BrO B8289884 6-Bromo-3-methoxy-1-methyl-naphthalene

6-Bromo-3-methoxy-1-methyl-naphthalene

Cat. No. B8289884
M. Wt: 251.12 g/mol
InChI Key: FFHXKIOPGYJTNV-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

To the solution of 3-bromo-6-methoxy-8-methyl-1,2-dihydro-naphthalene (8.0 g, 0.03 mol) from Step 3 in 1,4-dioxane (40 ml), DDQ (7.9 g, 0.03 mol) was added and the mixture was refluxed for 2 h. The solvent was removed and the crude product was purified by chromatography (silica gel:hexane:ethyl acetate/20:1) to provide 6-bromo-3-methoxy-1-methyl-naphthalene, 3.7 g.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH2:3][CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=2[CH3:14].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH3:14])=[CH:7][C:8]([O:12][CH3:13])=[CH:9]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1CCC2=C(C=C(C=C2C1)OC)C
Name
Quantity
7.9 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography (silica gel:hexane:ethyl acetate/20:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(C=C(C2=CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.